molecular formula C35H45NO3P2Si B3030424 N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine CAS No. 904704-23-0

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine

Cat. No.: B3030424
CAS No.: 904704-23-0
M. Wt: 617.8 g/mol
InChI Key: COWAWBPCENPPGN-UHFFFAOYSA-N
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Description

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine: is a complex organophosphorus compound that combines phosphine and silane functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine typically involves the reaction of diphenylphosphine with a suitable amine precursor, followed by the introduction of the triethoxysilyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: Reduction reactions can modify the silane group.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine and silane sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or surface modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine stands out due to its dual functionality, combining phosphine and silane groups. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to similar compounds, making it a versatile tool in both research and industrial settings.

Properties

IUPAC Name

N,N-bis(diphenylphosphanylmethyl)-3-triethoxysilylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45NO3P2Si/c1-4-37-42(38-5-2,39-6-3)29-19-28-36(30-40(32-20-11-7-12-21-32)33-22-13-8-14-23-33)31-41(34-24-15-9-16-25-34)35-26-17-10-18-27-35/h7-18,20-27H,4-6,19,28-31H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWAWBPCENPPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45NO3P2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904704-23-0
Record name N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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